5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine
Overview
Description
5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine is a compound of interest in the field of organic chemistry due to its incorporation of a thiadiazole ring, known for its biological activities, and a morpholine ring, which is often found in pharmacologically active molecules. Its synthesis, structural analysis, and the exploration of its chemical and physical properties are crucial for understanding its potential applications in various fields, excluding its use as a drug.
Synthesis Analysis
The synthesis of related 1,3,4-thiadiazol-2-amine derivatives often involves reactions under specific conditions that promote the formation of the thiadiazole ring, alongside incorporating the morpholine functionality. For example, Wawrzycka-Gorczyca et al. (2011) describe the synthesis and crystal structure of compounds where morpholine and thiadiazole structures are central to their formation, showcasing typical synthetic routes and structural features relevant to our compound of interest (Wawrzycka-Gorczyca et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds similar to 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine often features intermolecular hydrogen bonding and specific spatial arrangements dictated by the functional groups present. The study by Banu et al. (2013) on a morpholinomethyl derivative provides insights into the structural analysis through X-ray crystallography, highlighting intermolecular interactions and the molecular geometry that could be analogous to our compound of interest (Banu et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving 1,3,4-thiadiazol-2-amines typically exploit the reactive nature of the thiadiazole ring. The work of Toshmurodov et al. (2021) explores the amidoalkylation of heterocyclic amines, showing how derivatives, including those with morpholine, react under certain conditions to produce new compounds with potential antimicrobial activity (Toshmurodov et al., 2021).
Scientific Research Applications
Antibacterial and Antimicrobial Properties
- Amidoalkylation and Antimicrobial Activity : A study demonstrated that derivatives of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine exhibited significant antibacterial activity against common pathogens such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis (Toshmurodov et al., 2021).
- Antiproliferative and Antimicrobial Properties : Schiff bases derived from this compound showed strong antimicrobial activity and DNA protective ability against oxidative damage (Gür et al., 2020).
- Antimicrobial and Antiurease Activities : Morpholine derivatives containing an azole nucleus, including those derived from 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine, displayed notable antimicrobial activity and inhibited certain enzymes (Bektaş et al., 2012).
Cancer Research and Treatment
- Selectivity of Cytotoxic Action to Cancer Cells : Some derivatives of this compound showed selective cytotoxic action towards specific cancer cell lines, such as breast adenocarcinoma and lung carcinoma cells (Proshin et al., 2021).
- Histone H3 Receptor Antagonist for Diabetes Treatment : A novel derivative of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine was found to have antidiabetic efficacy in a mouse model, indicating its potential in diabetes treatment and its role as a histamine H3 receptor antagonist (Rao et al., 2012).
Chemical Synthesis and Structural Analysis
- Synthesis and Evaluation for Antitubercular and Antifungal Activity : Derivatives of this compound displayed good antitubercular and antifungal activity, showcasing its broad spectrum in antimicrobial applications (Syed et al., 2013).
- Crystal Structure Analysis : Studies have been conducted on the crystal structure of derivatives of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine, providing insights into the molecular arrangement and potential interactions (Malinovskii et al., 2000).
Safety And Hazards
properties
IUPAC Name |
5-morpholin-4-yl-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4OS/c7-5-8-9-6(12-5)10-1-3-11-4-2-10/h1-4H2,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVDYLQZHMWCDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363525 | |
Record name | 5-morpholin-4-yl-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine | |
CAS RN |
71125-44-5 | |
Record name | 5-morpholin-4-yl-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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